molecular formula C15H17BrN4O B5910769 4-bromo-N'-(4-isopropylbenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide

4-bromo-N'-(4-isopropylbenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide

Cat. No. B5910769
M. Wt: 349.23 g/mol
InChI Key: VQTAQCRSURQWKZ-CAOOACKPSA-N
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Description

4-bromo-N'-(4-isopropylbenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide, also known as BRP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-bromo-N'-(4-isopropylbenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide is not fully understood, but studies suggest that it acts by inhibiting various enzymes and signaling pathways in cancer cells. Additionally, this compound has been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects
Studies have reported that this compound has low toxicity and does not cause significant biochemical or physiological effects in normal cells. However, in cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-bromo-N'-(4-isopropylbenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide in lab experiments is its high solubility in organic solvents, which makes it easy to handle and manipulate. Additionally, this compound has shown good stability under various conditions, making it suitable for long-term storage. However, one of the limitations of using this compound is its relatively high cost compared to other similar compounds.

Future Directions

There are several future directions for the research on 4-bromo-N'-(4-isopropylbenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide. In medicinal chemistry, further studies are needed to investigate the potential use of this compound as an anticancer agent and to elucidate its mechanism of action. In material science, the use of this compound as a building block for the synthesis of functional materials with specific properties should be explored. In environmental science, the development of efficient and cost-effective methods for the removal of heavy metals using this compound should be investigated. Overall, the potential applications of this compound in various fields make it a promising compound for future research.

Synthesis Methods

The synthesis of 4-bromo-N'-(4-isopropylbenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide involves the reaction between 4-isopropylbenzaldehyde, 4-bromoacetophenone, and 1-methyl-1H-pyrazole-3-carbohydrazide in the presence of a catalyst. The resulting product is a yellowish solid that is highly soluble in organic solvents.

Scientific Research Applications

4-bromo-N'-(4-isopropylbenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis in cancer cells. Additionally, this compound has been investigated for its potential use as an antibacterial and antifungal agent.
In material science, this compound has been used as a building block for the synthesis of various functional materials, such as metal-organic frameworks and coordination polymers. These materials have shown potential applications in gas storage, catalysis, and sensing.
In environmental science, this compound has been studied for its ability to remove heavy metals from contaminated water. Studies have reported its high adsorption capacity for heavy metals such as lead, cadmium, and mercury.

properties

IUPAC Name

4-bromo-1-methyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O/c1-10(2)12-6-4-11(5-7-12)8-17-18-15(21)14-13(16)9-20(3)19-14/h4-10H,1-3H3,(H,18,21)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTAQCRSURQWKZ-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=NN(C=C2Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=NN(C=C2Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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